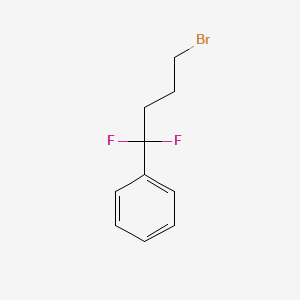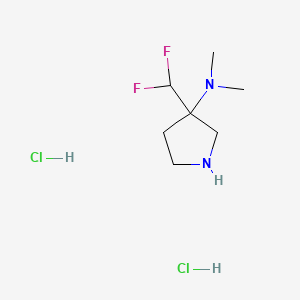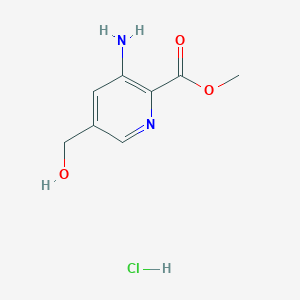amine](/img/structure/B13513030.png)
[(2R)-1-(dimethylamino)propan-2-yl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(dimethylamino)propan-2-ylamine is an organic compound that belongs to the class of secondary amines It is characterized by the presence of a dimethylamino group attached to a propan-2-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(dimethylamino)propan-2-ylamine typically involves the catalytic reaction of methanol and ammonia at elevated temperatures and high pressure. This process results in the formation of the desired amine along with water as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar catalytic processes. The reaction conditions are optimized to maximize yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(dimethylamino)propan-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form simpler amines or other reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction could produce primary or tertiary amines.
Applications De Recherche Scientifique
(2R)-1-(dimethylamino)propan-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a precursor to pharmaceutical compounds.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Mécanisme D'action
The mechanism of action of (2R)-1-(dimethylamino)propan-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biochemical effects, depending on the nature of the target and the pathways involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simpler secondary amine with similar chemical properties.
Trimethylamine: Another related compound with three methyl groups attached to the nitrogen atom.
Diethylamine: A secondary amine with ethyl groups instead of methyl groups.
Uniqueness
(2R)-1-(dimethylamino)propan-2-ylamine is unique due to its specific structural configuration and the presence of the propan-2-yl backbone. This gives it distinct chemical and physical properties compared to other similar compounds, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
(2R)-1-N,1-N,2-N-trimethylpropane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-6(7-2)5-8(3)4/h6-7H,5H2,1-4H3/t6-/m1/s1 |
Clé InChI |
KGTKCYPWFGFSAH-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CN(C)C)NC |
SMILES canonique |
CC(CN(C)C)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-1-acetylpyrrolidin-2-yl]acetic acid](/img/structure/B13512948.png)
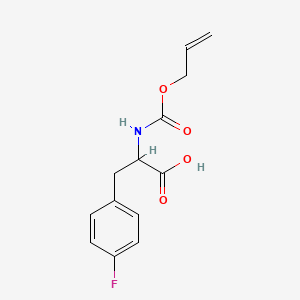
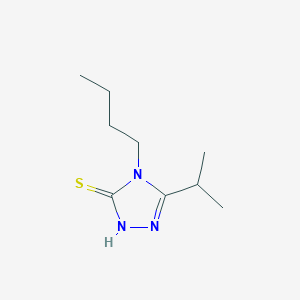
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
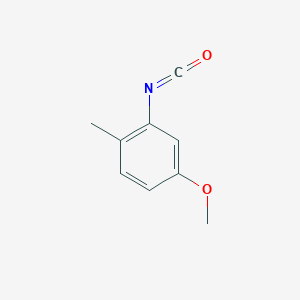
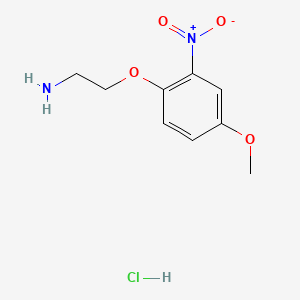
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![5'-{[(Tert-butoxy)carbonyl]amino}-5-methyl-[2,3'-bithiophene]-4'-carboxylicacid](/img/structure/B13512985.png)
![1-[(Cyclohexylamino)methyl]cyclopropane-1-carboxylic acid hydrochloride](/img/structure/B13513002.png)
![[2-(Dimethylamino)ethyl][(4-methoxyphenyl)methyl]amine dihydrochloride](/img/structure/B13513013.png)
